molecular formula C22H20F3N5OS B2993557 4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 957014-60-7

4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Cat. No. B2993557
CAS RN: 957014-60-7
M. Wt: 459.49
InChI Key: GMBKQEKOVWKZMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methoxybenzyl group, a pyrazolyl group, and a triazole ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the ethyl and methoxybenzyl groups could provide some flexibility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in cycloaddition reactions, and the methoxybenzyl group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole and pyrazole rings could increase its stability and rigidity, while the ethyl and methoxybenzyl groups could affect its solubility .

Scientific Research Applications

Synthesis and Characterization

  • The chemical synthesis and characterization of compounds containing the 1,2,4-triazole and pyrazole rings have been extensively studied. For example, Schiff bases tethered 1,2,4-triazole and pyrazole rings have been synthesized and characterized through spectroscopic methods and DFT calculations. These compounds exhibited significant antioxidant and α-glucosidase inhibitory activities, demonstrating their potential in medicinal chemistry (Pillai et al., 2019).

  • Another study focused on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, leading to new 3-sulfanyl-1,2,4-triazoles. These synthetic pathways highlight the versatility of triazole compounds for further chemical modifications (Kaldrikyan et al., 2016).

Biological Evaluation and Potential Applications

  • Triazole derivatives have shown promise in various biological applications. For instance, molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have been conducted to understand their mechanism behind anti-cancer properties. These studies provide insights into the structural requirements for potential anticancer agents (Karayel, 2021).

  • The synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were studied, highlighting their chemical modification possibilities and significant pharmacological potential. These findings support the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy, suggesting their interaction with various biological targets (Fedotov et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a pharmaceutical .

properties

IUPAC Name

4-ethyl-3-[(3-methoxyphenyl)methylsulfanyl]-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5OS/c1-3-29-20(27-28-21(29)32-14-15-8-7-11-17(12-15)31-2)18-13-26-30(19(18)22(23,24)25)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBKQEKOVWKZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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